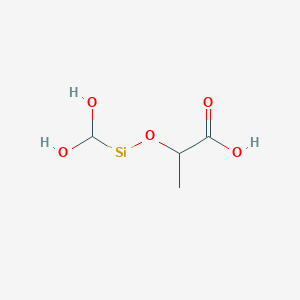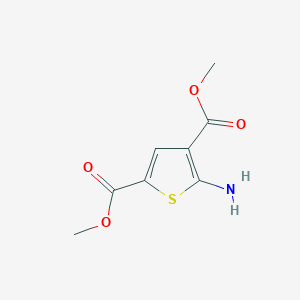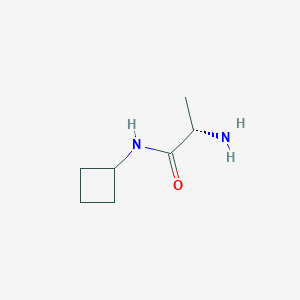![molecular formula C19H16ClNO2 B15091074 5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione CAS No. 274691-34-8](/img/structure/B15091074.png)
5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- typically involves regioselective dilithiation followed by functionalization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[3,2,1-jk]carbazole derivatives: Known for their use in OLEDs and other optoelectronic applications.
Fused-ring carbazole derivatives: Include indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole.
Uniqueness
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- is unique due to its specific structural features and functional groups, which confer distinct photophysical and electronic properties. These properties make it particularly valuable in applications such as OLEDs, where high efficiency and stability are crucial .
Eigenschaften
CAS-Nummer |
274691-34-8 |
|---|---|
Molekularformel |
C19H16ClNO2 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
3-butyl-3-chloro-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione |
InChI |
InChI=1S/C19H16ClNO2/c1-2-3-11-19(20)17(22)14-9-6-8-13-12-7-4-5-10-15(12)21(16(13)14)18(19)23/h4-10H,2-3,11H2,1H3 |
InChI-Schlüssel |
FZTYISGBZVKSQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)C2=CC=CC3=C2N(C1=O)C4=CC=CC=C34)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)




![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)

![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
